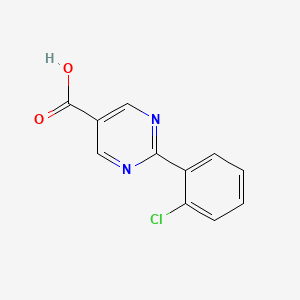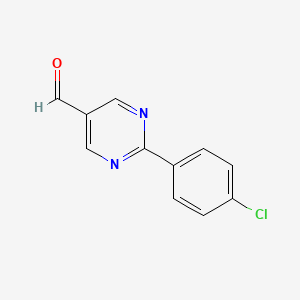
9,9-二苯基-9,10-二氢吖啶
描述
9,9-Diphenyl-9,10-dihydroacridine is a derivative of dihydrouridine. It has several applications and is a useful raw material for OLEDs. This compound leads to OLEDs with excellent blue-light emission property, suitable energy levels, high mobility, and good thermal stability .
Synthesis Analysis
The synthesis of 9,9-Diphenyl-9,10-dihydroacridine involves using it as an electron donor and dibenzo [b,d]thiophene-5,5-dioxide as an electron acceptor . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 9,9-Diphenyl-9,10-dihydroacridine is C25H19N. It has a molecular weight of 333.43 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
While specific chemical reactions involving 9,9-Diphenyl-9,10-dihydroacridine are not detailed in the search results, it’s known that this compound is used as a raw material in the production of OLEDs . More information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
9,9-Diphenyl-9,10-dihydroacridine is a solid at 20 degrees Celsius. It has a melting point between 249.0 to 254.0 °C and a maximum absorption wavelength of 320 nm (in CH3CN) .科学研究应用
医疗研究中的抗氧化剂
9,9-二苯基-9,10-二氢吖啶已被研究用于其作为抗氧化剂的潜力。 抗氧化剂在医疗研究中至关重要,因为它们能够保护细胞免受自由基和氧化应激造成的损害,而这些损害会导致各种疾病 .
有机发光二极管 (OLED)
由于该化合物具有优异的蓝光发射特性、合适的能级、高迁移率和良好的热稳定性,因此被用作 OLED 的原料。 OLED 技术广泛应用于智能手机、电视和照明系统的显示器 .
热激活延迟荧光 (TADF)
苯基修饰的吖啶,如 9,9-二苯基-9,10-二氢吖啶,表现出较低的最高占据分子轨道 (HOMO) 能级和相对较弱的电子给体能力。 这些特性使其成为用于制造先进显示技术中使用的蓝色 TADF 发射体的潜在单元 .
酯取代的二氢吖啶衍生物的合成
在苯基取代的 9,10-二氢吖啶衍生物中观察到的荧光促使人们对这些化合物的结构-功能关系进行研究。 它们在酯取代的二氢吖啶衍生物的合成中具有重要意义,这些衍生物在包括材料科学在内的各个领域具有潜在的应用 .
X 射线闪烁材料
从 9,9-二苯基-9,10-二氢吖啶衍生的卤化热激活延迟荧光材料同时提高了三重态激子利用率和 X 射线吸收。 这导致了具有低检测限的高效闪烁,这对涉及 X 射线的医疗诊断至关重要 .
作用机制
Target of Action
It is known that this compound has several applications, particularly as a raw material for oleds .
Mode of Action
It is known to exhibit excellent blue-light emission properties, suitable energy levels, high mobility, and good thermal stability when used in OLEDs
Pharmacokinetics
It is known that the compound has a high gi absorption and is a substrate of p-gp . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
It is known that the compound exhibits strong blue-light emission when used in oleds , suggesting that it may affect molecular and cellular processes related to light emission.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.
安全和危害
未来方向
属性
IUPAC Name |
9,9-diphenyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)21-15-7-9-17-23(21)26-24-18-10-8-16-22(24)25/h1-18,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTHOPMRUCFPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC4=CC=CC=C42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20474-15-1 | |
| Record name | 9,9-Diphenyl-9,10-dihydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9,9-Diphenyl-9,10-dihydroacridine a suitable material for OLED applications?
A1: 9,9-Diphenyl-9,10-dihydroacridine possesses several characteristics that make it attractive for OLEDs. Firstly, it can function as an effective electron donor in thermally activated delayed fluorescence (TADF) emitters. [, ] This property arises from its ability to transport positive charges (holes) within the OLED device, contributing to the electroluminescence process. [] Secondly, its structure allows for modifications that tune the color of emitted light. For example, attaching it to different electron-accepting units enables the creation of emitters for various colors, including blue, sky-blue, and red. [, , ]
Q2: How does the structure of 9,9-Diphenyl-9,10-dihydroacridine influence its performance in OLEDs?
A2: The structure of 9,9-Diphenyl-9,10-dihydroacridine plays a crucial role in its performance within OLEDs. Research indicates that modifications to its structure can significantly impact its photoluminescence quantum yield (PLQY), a critical factor for OLED efficiency. For instance, incorporating it into a dendritic structure led to suppressed intermolecular packing and enhanced PLQY, making it suitable for solution-processed non-doped OLEDs. [] Furthermore, studies on isomer engineering revealed that the position of 9,9-Diphenyl-9,10-dihydroacridine attachment to acceptor cores like PDCN and PPDCN can drastically alter the TADF efficiencies and emission wavelengths, impacting the color and efficiency of the resulting OLED. []
Q3: Can you provide examples of how 9,9-Diphenyl-9,10-dihydroacridine has been incorporated into different OLED materials?
A3: Researchers have explored various strategies for incorporating 9,9-Diphenyl-9,10-dihydroacridine into functional OLED materials. Some notable examples include:
- DPAC-AnPCN: This blue-emitting molecule combines 9,9-Diphenyl-9,10-dihydroacridine with a cyano-substituted anthracene unit, resulting in a material suitable for non-doped OLEDs with pure blue electroluminescence. []
- MAC*-Cu-DPAC: This red-emitting copper(I) complex utilizes 9,9-Diphenyl-9,10-dihydroacridine as a rigid donor ligand, leading to efficient red emission with a high photoluminescence quantum yield. []
- DPAc-DBTDO: This TADF material utilizes 9,9-Diphenyl-9,10-dihydroacridine as the electron donor and dibenzo[b,d]thiophene-5,5-dioxide as the acceptor, achieving high efficiency due to a very small energy difference between singlet and triplet excited states (ΔEST). []
- TDBA-DPAC: This deep-blue emitter combines 9,9-Diphenyl-9,10-dihydroacridine with a bulky organoboron unit, achieving high efficiency and a color index close to the Rec.2020 blue gamut standard for displays. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




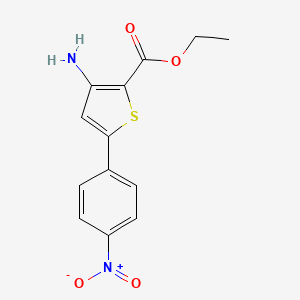
![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)
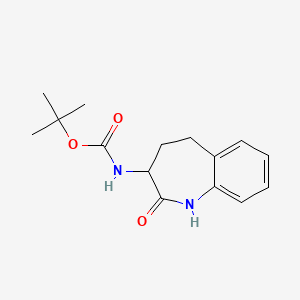

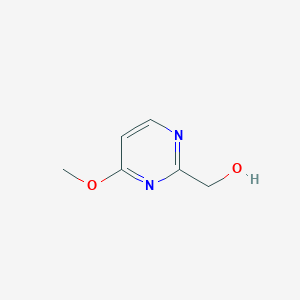




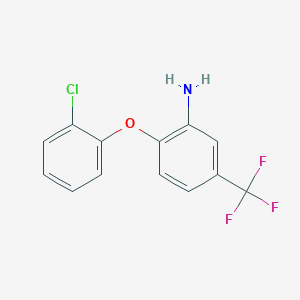
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
